(3,3-Difluoro-1-methylcyclopentyl)methanamine;hydrochloride
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Overview
Description
“(3,3-Difluoro-1-methylcyclopentyl)methanamine;hydrochloride” is a chemical compound with the CAS Number: 2470437-69-3 . It has a molecular weight of 185.64 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The IUPAC Name for this compound is “(3,3-difluoro-1-methylcyclopentyl)methanamine hydrochloride” and its Inchi Code is "1S/C7H13F2N.ClH/c1-6(5-10)2-3-7(8,9)4-6;/h2-5,10H2,1H3;1H" .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature .Scientific Research Applications
Photocytotoxic Properties in Iron(III) Complexes
Iron(III) complexes incorporating phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine exhibit unique photocytotoxic properties, relevant for cancer research. These complexes display unprecedented photocytotoxicity in red light to various cell lines, highlighting potential applications in photodynamic therapy (Basu et al., 2014).
Synthesis of N'-Substituted Oxamides
Compounds containing a 1-phenylcyclopentylmethylamino group, a structure related to (3,3-Difluoro-1-methylcyclopentyl)methanamine, have been synthesized, indicating a broad spectrum of biological activities. These compounds could be essential in developing new pharmaceuticals or chemical agents (Aghekyan et al., 2013).
Development of Antidepressants
Sertraline hydrochloride, a compound structurally similar to (3,3-Difluoro-1-methylcyclopentyl)methanamine hydrochloride, has been studied for its antidepressant properties. The novel synthesis of this compound demonstrates its potential in psychiatric medication development (Vukics et al., 2002).
Enhanced Cellular Uptake in Iron(III) Complexes
Iron(III) complexes with pyridoxal Schiff bases and modified dipicolylamines, which include phenyl-N,N-bis((pyridin-2-yl)methyl)methanamine, show enhanced cellular uptake and remarkable photocytotoxicity. This finding is significant for targeted drug delivery and cancer treatment (Basu et al., 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
properties
IUPAC Name |
(3,3-difluoro-1-methylcyclopentyl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N.ClH/c1-6(5-10)2-3-7(8,9)4-6;/h2-5,10H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYKYNBKGXOXCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)(F)F)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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